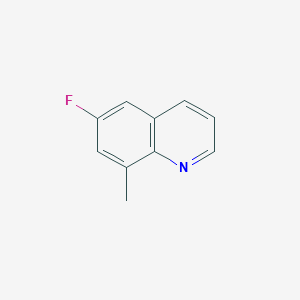

6-Fluoro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNDEDVTKRERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675026 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-14-9 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Predicted Biological Activity of 6-Fluoro-8-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their classification as "privileged structures."[6] This designation reflects their ability to bind to a variety of biological targets with high affinity, forming the basis for numerous approved drugs.[1][6] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological effects, making it a highly attractive starting point for drug discovery programs.[2][3][4] Molecules incorporating this moiety have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antimalarial agents, among others.[1][7][8][9]

This guide focuses on the predicted biological activities of a specific derivative, 6-Fluoro-8-methylquinoline. While direct experimental data on this compound is limited in publicly available literature, its structural features—a fluoro group at position 6 and a methyl group at position 8—allow for robust predictions of its potential therapeutic applications. The fluorine atom, a common bioisostere in drug design, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[] The methyl group can influence steric interactions with target proteins and modulate lipophilicity. This document will provide an in-depth analysis of the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound, supported by mechanistic insights from related compounds and detailed protocols for experimental validation.

Predicted Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quinoline scaffold is a well-established pharmacophore in oncology.[5][6][11][12][13] Numerous quinoline-based compounds have been investigated and developed as anticancer agents, some of which have received clinical approval.[13] The predicted anticancer potential of this compound is primarily based on the known mechanisms of action of fluoroquinolone derivatives, which can induce cytotoxicity in cancer cells.[14][15][16][17]

Mechanism of Action: Topoisomerase Inhibition and Beyond

A primary mechanism by which fluoroquinolone derivatives exert their anticancer effects is through the inhibition of human topoisomerase II.[16][17][18] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[18]

Beyond topoisomerase inhibition, quinoline derivatives have been shown to interfere with multiple signaling pathways critical for cancer cell survival and proliferation.[11][12][13][19] These include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with growth factor receptor signaling.[12][13][19] The presence of the fluoro and methyl groups on the this compound backbone could modulate its interaction with these targets, potentially leading to a unique and potent anticancer profile. Some quinoline derivatives have also been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[20]

Caption: Predicted anticancer mechanisms of this compound.

Experimental Validation: In Vitro Anticancer Screening

To empirically determine the anticancer activity of this compound, a series of in vitro assays are recommended.[21][22][23][24][25]

Protocol: MTT Cell Proliferation Assay [21][24]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Predicted Anticancer Activity (IC50 in µM) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |

| This compound (Predicted) | 5-20 | 10-30 | 8-25 |

| Doxorubicin (Reference) | <1 | <1 | <1 |

Predicted Antimicrobial Activity: A Legacy of Quinolone Antibiotics

The fluoroquinolone class of antibiotics represents a significant contribution of the quinoline scaffold to medicine.[][26][27][28][29] The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their potent antibacterial activity.[] Therefore, this compound is predicted to possess antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][26][27][28][29]

-

DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][26]

-

Topoisomerase IV: This enzyme is responsible for decatenating replicated daughter chromosomes, allowing for cell division. Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[][26]

By forming a ternary complex with the enzyme and DNA, this compound is predicted to trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[27]

Caption: Predicted antimicrobial mechanism of this compound.

Experimental Validation: Antimicrobial Susceptibility Testing

Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Predicted Antimicrobial Activity (MIC in µg/mL) | S. aureus | E. coli |

| This compound (Predicted) | 4-16 | 2-8 |

| Ciprofloxacin (Reference) | 0.25-1 | 0.015-0.12 |

Predicted Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have also been explored for their anti-inflammatory properties.[1][30][31][32][33] The anti-inflammatory potential of these compounds often stems from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[31][32]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The predicted anti-inflammatory activity of this compound is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[1] Additionally, quinoline derivatives can modulate the activity of transcription factors such as NF-κB, which plays a central role in orchestrating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Experimental Validation: In Vitro Anti-inflammatory Assays

Several in vitro assays can be used to evaluate the anti-inflammatory potential of this compound.[34][35][36][37][38]

Protocol: Inhibition of Protein Denaturation Assay [36][38]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: Use 2 mL of distilled water as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages [35]

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Computational Prediction of ADMET Properties

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.[39][40][][42][43]

Methodology: QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be employed to predict the ADMET properties of this compound based on its chemical structure.[44][45][46][47][48] These models are trained on large datasets of compounds with known experimental ADMET data.

Key Predicted ADMET Parameters for this compound:

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance between solubility and permeability for oral absorption. |

| Aqueous Solubility | Moderately Soluble | Sufficient solubility for formulation and absorption. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Further in vitro testing is required to assess drug-drug interaction potential. |

| hERG Inhibition | Low to Moderate Risk | Cardiac safety should be evaluated experimentally. |

| Oral Bioavailability | > 40% | Predicted to be orally bioavailable. |

digraph "ADMET_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Molecule" [fillcolor="#F1F3F4", fontcolor="#202124", label="this compound"]; "QSAR" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="QSAR & Machine Learning Models"]; "Absorption" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Distribution" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolism" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Excretion" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Toxicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prediction" [fillcolor="#FBBC05", fontcolor="#202124", label="ADMET Profile Prediction"];

"Molecule" -> "QSAR"; "QSAR" -> "Absorption"; "QSAR" -> "Distribution"; "QSAR" -> "Metabolism"; "QSAR" -> "Excretion"; "QSAR" -> "Toxicity"; {"Absorption", "Distribution", "Metabolism", "Excretion", "Toxicity"} -> "Prediction"; }

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

Based on its structural analogy to well-characterized fluoroquinolone and quinoline derivatives, this compound is a promising scaffold with predicted multipurpose biological activities. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. The in silico ADMET predictions suggest that it may possess favorable drug-like properties.

The next steps in the evaluation of this compound should involve its chemical synthesis followed by the systematic in vitro validation of the predicted activities using the protocols outlined in this guide. Positive results from these initial screens would justify further preclinical development, including in vivo efficacy studies in relevant animal models and more comprehensive safety and toxicology assessments. The exploration of structure-activity relationships through the synthesis and testing of related analogs could further optimize the biological profile of this promising quinoline derivative.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. [PDF] Annotated Review on Various Biological Activities of Quinoline Molecule | Semantic Scholar [semanticscholar.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 18. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijmphs.com [ijmphs.com]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. noblelifesci.com [noblelifesci.com]

- 24. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 25. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 35. ir.vistas.ac.in [ir.vistas.ac.in]

- 36. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 37. researchgate.net [researchgate.net]

- 38. mdpi.com [mdpi.com]

- 39. pubs.acs.org [pubs.acs.org]

- 40. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 42. fiveable.me [fiveable.me]

- 43. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 44. tandfonline.com [tandfonline.com]

- 45. ijpsjournal.com [ijpsjournal.com]

- 46. pubs.aip.org [pubs.aip.org]

- 47. Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 48. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to 6-Fluoro-8-methylquinoline: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-8-methylquinoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic approaches. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the core structural features, predicted properties, and detailed hypothetical protocols for its synthesis, laying the groundwork for future research and development.

Introduction

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound, as a member of this class, presents a unique combination of a quinoline scaffold with fluorine and methyl substitutions, making it a compound of significant interest for further investigation.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

Chemical Structure

The structure of this compound consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A fluorine atom is substituted at the 6-position of the quinoline ring, and a methyl group is attached at the 8-position.

// Atom coordinates N1 [pos="0,0!", label="N"]; C2 [pos="1.2,0.7!", label=""]; C3 [pos="2.4,0!", label=""]; C4 [pos="2.4,-1.4!", label=""]; C4a [pos="1.2,-2.1!", label=""]; C5 [pos="1.2,-3.5!", label=""]; C6 [pos="0,-4.2!", label=""]; C7 [pos="-1.2,-3.5!", label=""]; C8 [pos="-1.2,-2.1!", label=""]; C8a [pos="0,-1.4!", label=""];

// Substituent coordinates F6 [pos="0,-5.4!", label="F"]; C_Me [pos="-2.4,-1.4!", label="CH₃"];

// Bonds N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C8a [style=solid];

// Substituent bonds C6 -- F6 [style=solid]; C8 -- C_Me [style=solid]; }

Caption: 2D Structure of this compound

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1150271-14-9 | [3][4] |

| Molecular Formula | C₁₀H₈FN | [3][4] |

| Molecular Weight | 161.18 g/mol | [3] |

| SMILES | CC1=C2C(=CC(=C1)F)C=CC=N2 | [3] |

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes | Source |

| Melting Point | Not available | Data for the isomeric 6-fluoro-2-methylquinoline is 49-53 °C. Physical properties can vary significantly with isomerism. | |

| Boiling Point | Not available | - | |

| Solubility | Slightly soluble in water, soluble in organic solvents | Quinolines are generally sparingly soluble in water but readily dissolve in most organic solvents.[1] | [1][5] |

| pKa | ~4.9 (for quinoline) | The basicity of the quinoline nitrogen is influenced by substituents. The electron-withdrawing fluorine atom may slightly decrease the pKa compared to the parent quinoline. | [5] |

| LogP | 2.68232 | This is a calculated value, indicating moderate lipophilicity. | [3] |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for quinoline synthesis, a plausible route can be proposed. The Skraup synthesis is a classic and versatile method for constructing the quinoline ring system.[6]

Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, the logical starting material would be 4-fluoro-2-methylaniline.

reactant1 [label="4-Fluoro-2-methylaniline"]; reactant2 [label="Glycerol"]; reagents [label="H₂SO₄,\nOxidizing Agent\n(e.g., Nitrobenzene)"]; product [label="this compound", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

reactant1 -> process [arrowhead=none]; reactant2 -> process; reagents -> process; process [shape=point, width=0]; process -> product [label="Skraup Reaction"]; }

Caption: Proposed Skraup synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This is a hypothetical protocol based on general procedures for the Skraup reaction and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

4-Fluoro-2-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Sodium hydroxide solution

-

Organic solvent (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 4-fluoro-2-methylaniline, glycerol, and nitrobenzene.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is highly exothermic and should be cooled in an ice bath to maintain control.

-

Heating: After the addition of sulfuric acid is complete, heat the mixture cautiously to initiate the reaction. Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the cyclization.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the crude product.

-

Extraction: Extract the crude product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Combine the organic extracts and wash them with water. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by techniques such as column chromatography or distillation.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring system and its substituents.

-

Pyridine Ring: The nitrogen atom imparts basic properties to the molecule. The pyridine ring is generally deactivated towards electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially if activated by an appropriate leaving group.

-

Benzene Ring: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para- director, while the methyl group is also an ortho-, para- director. Their combined influence will direct incoming electrophiles.

-

Fluorine and Methyl Groups: The fluorine atom, being highly electronegative, will influence the electron distribution within the ring system. The methyl group can be a site for radical reactions or oxidation under certain conditions.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents.

-

Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. The 6-fluoro substitution is a key feature in many potent antibacterial quinolones.[7]

-

Anticancer Agents: Numerous quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[8]

-

Other Therapeutic Areas: The versatile quinoline scaffold has also been explored for antiviral and anti-inflammatory applications.[8]

start [label="this compound Scaffold"]; step1 [label="Chemical Modification &\nDerivative Synthesis"]; step2 [label="Biological Screening\n(e.g., antibacterial, anticancer assays)"]; step3 [label="Lead Optimization"]; end [label="Potential Drug Candidate", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }

Caption: Workflow for drug discovery starting from the this compound scaffold.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its structure and predicted properties, along with a plausible synthetic strategy. The lack of extensive experimental data highlights a clear opportunity for further research. The synthesis and thorough characterization of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles. The information presented herein serves as a foundational resource to stimulate and guide future investigations into this promising chemical entity.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]

Potential Therapeutic Applications for 6-Fluoro-8-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in the realm of drug discovery.[1] Its rigid structure provides a versatile framework for the introduction of various functional groups, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties.[1] This has led to the development of a multitude of clinically significant drugs with a broad range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial agents.[2]

The strategic incorporation of a fluorine atom at the 6-position of the quinoline core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[3] This modification is known to significantly enhance antibacterial potency by improving cellular penetration and the inhibition of key bacterial enzymes.[3][4] Concurrently, while less extensively studied, the substitution at the 8-position of the quinoline ring has also been shown to modulate biological activity. This technical guide focuses on the therapeutic potential of a specific, under-investigated derivative: 6-Fluoro-8-methylquinoline . By leveraging the known structure-activity relationships of related compounds, we will explore its plausible synthesis, hypothesize its mechanisms of action, and provide detailed experimental workflows for the evaluation of its potential as a novel antimicrobial and anticancer agent.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1150271-14-9 | ChemScene |

| Molecular Formula | C₁₀H₈FN | ChemScene |

| Molecular Weight | 161.18 g/mol | ChemScene |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol | N/A |

Synthesis of this compound: A Plausible Approach

Hypothetical Synthesis Protocol: Skraup Reaction

The Skraup reaction involves the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[6]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine 4-fluoro-2-methylaniline (1 equivalent), glycerol (3-4 equivalents), and a suitable oxidizing agent such as nitrobenzene or arsenic acid.

-

With vigorous stirring, cautiously add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 120°C.

Step 2: Cyclization

-

After the addition of sulfuric acid is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction should be monitored for the formation of the quinoline product.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

The crude this compound can be isolated by steam distillation or solvent extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Hypothetical Skraup synthesis workflow for this compound.

Potential Therapeutic Application 1: Antimicrobial Activity

The presence of a fluorine atom at the 6-position strongly suggests that this compound may possess significant antibacterial properties, akin to the fluoroquinolone antibiotics.[4]

Hypothesized Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][8] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4] It is highly probable that this compound shares this mechanism of action.

Caption: Hypothesized antimicrobial mechanism of action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a standard and widely used technique for determining MIC values.[9]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Preparation of Serial Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Include a positive control (bacterial inoculum without the compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

-

Potential Therapeutic Application 2: Anticancer Activity

Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms.[2][11] The structural features of this compound warrant its investigation as a potential anticancer agent.

Hypothesized Mechanism of Action

The anticancer activity of quinoline derivatives can be attributed to several mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[2][12] Given that some fluoroquinolones have shown topoisomerase II inhibitory activity in cancer cells, it is plausible that this compound could act as a topoisomerase poison, leading to DNA damage and subsequent apoptosis.[11][12]

Caption: Hypothesized anticancer mechanism of action for this compound.

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%).

-

Include a vehicle control (cells treated with the same concentration of DMSO without the compound).

-

Incubate for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Protocol 2: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for identifying key markers of apoptosis, such as cleaved caspases and PARP.[15][16]

Materials:

-

Protein lysates from cells treated with this compound

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescent (ECL) substrate

Procedure:

-

Protein Extraction and Quantification:

-

Harvest cells after treatment with this compound and lyse them to extract total protein.

-

Quantify the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Detection:

-

Add an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15] The presence and intensity of bands corresponding to cleaved apoptosis markers will indicate the induction of apoptosis by this compound.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, a thorough analysis of its structural analogs strongly suggests its potential as a novel therapeutic agent. The well-established role of the 6-fluoroquinoline scaffold in antimicrobial and anticancer activity provides a solid rationale for its investigation. The hypothetical synthesis and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to explore the therapeutic applications of this promising compound. Future studies should focus on the efficient synthesis of this compound and a comprehensive evaluation of its biological activities, including in vivo efficacy and safety profiling. Such research could pave the way for the development of a new generation of quinoline-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

Pharmacological profile of fluorinated quinoline derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Fluorinated Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities[1]. The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach in drug design, significantly enhancing pharmacological properties such as metabolic stability, target affinity, and bioavailability[2]. This guide provides a comprehensive technical overview of the pharmacological profile of fluorinated quinoline derivatives. We will delve into their primary mechanisms of action, explore critical structure-activity relationships (SAR), and detail their applications across key therapeutic areas, including their roles as antibacterial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental frameworks to support the rational design and evaluation of this promising class of compounds.

The Strategic Role of Fluorine in Quinoline-Based Drug Design

The introduction of fluorine into a drug candidate is not a trivial substitution but a deliberate strategy to modulate its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size (bioisostere of hydrogen), and the strength of the carbon-fluorine bond—are leveraged to overcome common drug development hurdles[3][4].

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the compound's half-life and improve its overall pharmacokinetic profile[5].

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can create favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity[2][5].

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier[2]. This is a critical factor for drugs targeting the central nervous system or intracellular pathogens.

Antibacterial Activity: The Fluoroquinolone Legacy

The most well-known class of fluorinated quinoline derivatives is the fluoroquinolone antibiotics. These broad-spectrum antibacterial agents have been pivotal in treating a wide range of bacterial infections[6][7].

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by directly inhibiting bacterial DNA synthesis[8]. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[9][10]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The process involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to the accumulation of double-strand DNA breaks, which blocks the progression of the DNA replication fork and ultimately triggers cell death[8][9].

Notably, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited[9][11]. Newer generation fluoroquinolones often exhibit potent activity against both enzymes in both bacterial types[11].

Caption: Mechanism of action for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The antibacterial potency and spectrum of fluoroquinolones are heavily influenced by substitutions on the core quinolone ring[12].

-

N1 Position: Substitution is essential for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, often confers high potency.

-

C6 Position: The presence of a fluorine atom is a defining feature. It significantly enhances DNA gyrase binding and cell penetration, broadening the spectrum of activity[2].

-

C7 Position: Substitutions with cyclic amines like piperazine or pyrrolidine rings are crucial for antibacterial potency and pharmacokinetic properties. These groups influence the spectrum of activity, including efficacy against atypical pathogens and gram-positive bacteria.

-

C8 Position: A methoxy group (as in moxifloxacin) or a halogen can enhance activity and reduce phototoxicity.

Mechanisms of Resistance

The clinical utility of fluoroquinolones is threatened by the rise of bacterial resistance. The primary mechanisms include:

-

Target Modification: Point mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its target enzymes[8][].

-

Reduced Accumulation: Overexpression of multidrug efflux pumps actively transports fluoroquinolones out of the bacterial cell, lowering the intracellular concentration below the effective level[8][9].

-

Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the target enzymes) or genes encoding drug-modifying enzymes, can confer low-level resistance[8][10].

Anticancer Activity: A New Frontier

Beyond their antibacterial effects, fluorinated quinoline derivatives have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer[7][14][15].

Mechanisms of Action: Targeting Cancer-Specific Pathways

Unlike the focused antibacterial mechanism, the anticancer activity of fluorinated quinolines is diverse, often involving the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases critical for cancer progression.

-

c-Met Kinase: Certain 4-(2-fluorophenoxy)quinoline derivatives have shown strong inhibitory activity against c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in many cancers.[16] Some compounds exhibit IC50 values in the single-digit nanomolar range.[16]

-

VEGFR/EGFR: Other derivatives target Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and cell proliferation[5][17]. Several FDA-approved quinoline-based kinase inhibitors, such as Lenvatinib and Bosutinib, validate this therapeutic strategy[1][14].

-

-

Induction of Apoptosis and ROS: Some fluorinated quinolines can induce programmed cell death (apoptosis) in cancer cells. This can be triggered by activating p53/Bax-dependent pathways or by inducing the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage[14][18].

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity is highly dependent on the specific substitution patterns on the quinoline scaffold.

-

Fluorine Substitution: The position and number of fluorine atoms are critical. For example, in a study on triple-negative breast cancer (TNBC) cells, a meta,para-disubstituted fluorine pattern on a phenyl ring attached to the quinoline showed improved potency compared to other substitutions[5].

-

Side Chains: The nature of side chains at positions like C4 and C7 significantly impacts activity. An amino side chain at the C4 position and a bulky alkoxy group at the C7 position were found to be beneficial for the antiproliferative activity of certain derivatives[18].

-

Ester and Carboxamide Moieties: The presence of specific functional groups, such as an ester or a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety, can be essential for activity[5][16]. For instance, hydrolysis of a critical ester group in one series of compounds led to a complete loss of activity against TNBC cells[5][14].

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative fluorinated quinoline derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 21c | 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydroquinoline-3-carboxamide | HT-29 (Colon) | 0.01 | [16] |

| 21c | 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydroquinoline-3-carboxamide | MKN-45 (Gastric) | 0.02 | [16] |

| 6a | Quinoline with meta-fluoro substitution | MDA-MB-468 (TNBC) | ~5.0 | [5][14] |

| 6b | Quinoline with para-fluoro substitution | MDA-MB-468 (TNBC) | ~5.0 | [5][14] |

| 6d | Quinoline with meta,para-difluoro substitution | MDA-MB-468 (TNBC) | 2.5 | [5][14] |

| 6f | Quinoline with ortho,meta,para-trifluoro substitution | MDA-MB-468 (TNBC) | 2.5 | [5][14] |

| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | HCT116 (Colorectal) | < 1.0 | [18] |

| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | A549 (Lung) | < 1.0 | [18] |

Experimental Protocols for Pharmacological Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel fluorinated quinoline derivatives must follow robust, self-validating experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a standardized method for assessing the effect of a compound on the metabolic activity and proliferation of cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MDA-MB-468)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test Compound (Fluorinated Quinoline Derivative), dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Pharmacokinetics and Toxicity Profile

While fluorination can improve metabolic stability, it is not a guarantee against metabolism or toxicity[4]. The C-F bond, though strong, can be cleaved in vivo, potentially releasing fluoride ions. High doses of fluoride can be toxic, leading to conditions like skeletal fluorosis[4]. Furthermore, the metabolism of certain fluorinated compounds can sometimes generate toxic byproducts, such as fluoroacetic acid[4].

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is a critical first step in early-stage drug discovery to predict the pharmacokinetic and toxicity properties of novel derivatives[5][19]. Studies on some 4-(2-fluorophenoxy) quinoline derivatives found their toxicity profiles to be adequate, with predicted Lowest Observed Adverse Effect Levels (LOAELs) suggesting a safe therapeutic window[19]. However, these predictions must always be validated through rigorous in vitro and in vivo toxicological studies.

Challenges and Future Perspectives

The development of fluorinated quinoline derivatives faces several challenges, including overcoming drug resistance (in both antibacterial and anticancer contexts) and optimizing selectivity to minimize off-target toxicity.

The future of this field lies in the rational design of next-generation compounds. This involves:

-

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action[15].

-

Targeted Delivery: Developing strategies to deliver these potent compounds specifically to cancer cells or infected tissues, thereby increasing efficacy and reducing systemic toxicity.

-

Exploring New Targets: Expanding the investigation of fluorinated quinolines against other therapeutic targets, such as viral proteases, parasites, or inflammatory mediators[6][7][20].

The versatility of the fluorinated quinoline scaffold, combined with an ever-deepening understanding of its structure-activity relationships, ensures that it will remain a highly valuable and productive area of research in the quest for novel therapeutics.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to Substituted Quinolines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of substituted quinolines, offering a comprehensive resource for researchers engaged in drug discovery and development. We will navigate through the synthetic intricacies of quinoline construction, delve into the nuanced structure-activity relationships that govern their biological effects, and elucidate the molecular mechanisms that underpin their therapeutic potential. This guide is designed to be a practical and scientifically rigorous companion, empowering researchers to rationally design and synthesize novel quinoline-based therapeutics.

Introduction: The Privileged Quinoline Core

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug design.[2] This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products, synthetic drugs, and agrochemicals.[3] The unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules contribute to its promiscuous yet often potent bioactivity.[4] Functionalization at various positions of the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for the development of drugs targeting a wide array of diseases, including cancer, microbial infections, and malaria.[1][5] This guide will provide a detailed examination of the key aspects of quinoline chemistry and pharmacology that are essential for the modern drug discovery professional.

Synthetic Strategies for Assembling the Quinoline Scaffold

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of a rich portfolio of synthetic methodologies.[6] These methods range from classical named reactions to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability and sustainability.

Classical Named Reactions: The Foundation of Quinoline Synthesis

Several venerable named reactions form the bedrock of quinoline synthesis, each offering a distinct approach to constructing the bicyclic core.

-

Skraup and Doebner-von Miller Reactions: These are among the oldest and most well-known methods for quinoline synthesis.[7][8] The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9] The Doebner-von Miller reaction is a more versatile modification that utilizes α,β-unsaturated aldehydes or ketones, often generated in situ from the aldol condensation of two carbonyl compounds.[8][10] While robust, these reactions often require harsh conditions and can suffer from a lack of regioselectivity.

-

Friedländer Synthesis: This highly versatile and widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[11][12] The reaction is typically catalyzed by acids or bases and offers a more direct and often milder route to a diverse range of substituted quinolines.[1][13]

Experimental Protocol: A Generalized Friedländer Synthesis [1][11]

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene).

-

Catalyst Addition: Add the catalyst (e.g., a few drops of concentrated HCl for acid catalysis, or a base like potassium hydroxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

-

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. The initial step is the formation of a β-amino-α,β-unsaturated ketone, which then undergoes cyclization and dehydration to yield the quinoline.

Modern Synthetic Methodologies: Efficiency and Diversity

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the quinoline scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance.

-

Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot to form the final product, incorporating most of the atoms from the starting materials.[14] The Povarov reaction is a prominent example, involving the [4+2] cycloaddition of an aniline, an aldehyde, and an alkene to generate tetrahydroquinolines, which can then be oxidized to quinolines.[15][16][17] This approach allows for the rapid generation of molecular diversity.[18]

-

Transition-Metal-Catalyzed Reactions: Catalysis by transition metals such as palladium, copper, and ruthenium has enabled novel and efficient routes to substituted quinolines.[6] These methods often proceed via C-H activation, cross-coupling reactions, and cyclization cascades, offering high levels of regioselectivity and functional group compatibility.

-

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction times and improve yields in many classical quinoline syntheses, including the Friedländer and Skraup reactions.[1] These non-conventional energy sources offer a greener and more efficient alternative to traditional heating methods.

Diagram: Synthetic Workflow for Substituted Quinolines

Caption: A generalized workflow for the synthesis and application of substituted quinolines.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted quinolines exhibit a remarkable diversity of biological activities, a testament to their ability to interact with a wide range of biological targets. Understanding the structure-activity relationships (SAR) is paramount for the rational design of potent and selective quinoline-based drugs.

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, intercalation into DNA, and induction of apoptosis.[2][6]

Table 1: Anticancer Activity of Representative Substituted Quinolines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [19] |

| 2-Arylquinolines | PC3 (Prostate Cancer) | 31.37 | [19] |

| 7-Alkoxy-4-aminoquinolines | HT-29 (Colon Cancer) | 6.58 | [20] |

| 2-Phenylquinolin-4-amines | HT-29 (Colon Cancer) | 8.12 | [21][22] |

| Quinoline-Chalcone Hybrids | Various | Varies | [23] |

SAR Insights for Anticancer Activity:

-

Substitution at C2 and C4: The introduction of aryl or amino groups at the C2 and C4 positions is a common strategy for enhancing anticancer potency.[19][21]

-

Substitution at C7: The presence of alkoxy groups at the C7 position has been shown to be beneficial for antiproliferative activity.[20]

-

Hybrid Molecules: The conjugation of the quinoline core with other pharmacophores, such as chalcones, has led to the development of hybrid molecules with potent anticancer activities.[23]

Antimicrobial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are a prime example of the successful application of the quinoline scaffold in combating infectious diseases. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Table 2: Antimicrobial Activity of Representative Substituted Quinolines

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-ones | MRSA | 0.75 | [24] |

| Quinoline-2-ones | VRE | 0.75 | [24] |

| Phenyl-substituted Quinolines | MRSA | 1.5 | [25] |

| Quinoline-based Hybrids | S. aureus | 2.0 | [26] |

| Quinoline Derivatives | E. coli | 3.125 (nmol/mL) | [27] |

SAR Insights for Antimicrobial Activity:

-

Fluorine Substitution: The introduction of a fluorine atom at the C6 position is a key structural feature of many potent fluoroquinolone antibiotics.

-

Substituents at C7: The nature of the substituent at the C7 position, often a piperazine or a similar heterocyclic ring, significantly influences the antibacterial spectrum and potency.

-

Hybridization: Combining the quinoline scaffold with other antimicrobial motifs can lead to compounds with enhanced activity against resistant strains.[26]

Antimalarial Activity

The quinoline ring is the cornerstone of several crucial antimalarial drugs, including quinine, chloroquine, and mefloquine.[11] These drugs primarily target the erythrocytic stage of the malaria parasite, Plasmodium falciparum.

Table 3: Antimalarial Activity of Representative Substituted Quinolines

| Compound Class | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dihydropyrimidine-Quinoline Hybrids | Chloroquine-sensitive | 0.014 | [5] |

| 4-Aminoquinoline-Pyrimidine Hybrids | Chloroquine-resistant | < 1 µM | [28] |

| 2,3,8-Trisubstituted Quinolines | NF54 | 0.022 µM | [29] |

| Haloalkyl-Quinolones | Chloroquine-sensitive & resistant | 0.0012 - 0.03 µM | [30] |

SAR Insights for Antimalarial Activity:

-

4-Aminoquinoline Core: The 4-aminoquinoline scaffold is essential for the activity of chloroquine and its analogues. The basic side chain at the 4-position is crucial for drug accumulation in the acidic food vacuole of the parasite.

-

7-Chloro Substituent: The presence of a chlorine atom at the C7 position is a hallmark of many potent 4-aminoquinoline antimalarials.

-

Modifications to Combat Resistance: The development of resistance to existing antimalarials has spurred the synthesis of novel quinoline derivatives with modified side chains and hybrid structures to overcome these challenges.[28]

Mechanisms of Action: Unraveling the Molecular Interactions

The therapeutic effects of substituted quinolines are a consequence of their interactions with specific molecular targets within cells. Elucidating these mechanisms is crucial for understanding their efficacy and for the development of next-generation drugs with improved target selectivity and reduced side effects.

Anticancer Mechanisms

-

Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases that are aberrantly activated in cancer cells. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases such as those in the PI3K/Akt/mTOR pathway.[2][31] By blocking the activity of these kinases, quinoline-based drugs can inhibit cancer cell proliferation, survival, and angiogenesis.

Diagram: Quinoline Derivative Inhibiting the PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of a quinoline derivative inhibiting the PI3K/Akt/mTOR pathway.

-

DNA Damage and Apoptosis Induction: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription.[6][31] This interference with DNA integrity can trigger cell cycle arrest and induce apoptosis (programmed cell death).[6][32]

Antimicrobial Mechanisms

As previously mentioned, the primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Antimalarial Mechanisms

The prevailing mechanism of action for quinoline antimalarials like chloroquine involves their accumulation in the acidic food vacuole of the parasite.[11] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies the heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystals, leading to the buildup of toxic heme and subsequent parasite death.[33]

Experimental Protocols for Biological Evaluation

The preclinical evaluation of novel substituted quinolines requires a battery of robust and reproducible in vitro assays to determine their biological activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][34][35]

Experimental Protocol: MTT Assay [34]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[36][37][38]

Experimental Protocol: Broth Microdilution MIC Assay [37][39]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted quinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Antimalarial Activity: In Vitro Anti-plasmodial Assay

The in vitro anti-plasmodial activity of substituted quinolines is typically assessed by measuring the inhibition of P. falciparum growth in red blood cells.[14]

Experimental Protocol: SYBR Green I-based Fluorescence Assay [14][40]

-

Parasite Culture: Culture P. falciparum in human red blood cells in a suitable culture medium.

-

Compound Addition: Add serial dilutions of the substituted quinoline compound to a 96-well plate containing the parasite culture.

-

Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by comparing the fluorescence of treated wells to that of untreated controls.

Conclusion and Future Perspectives

The substituted quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a diverse range of biological activities, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent quinoline derivatives through a deeper understanding of their interactions with biological targets. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinoline-based drugs. Furthermore, the exploration of novel hybrid molecules and the investigation of quinolines as probes for chemical biology will continue to expand the therapeutic potential of this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key aspects of substituted quinoline chemistry and biology, with the aim of equipping researchers with the knowledge and tools necessary to contribute to this exciting and impactful field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. researchgate.net [researchgate.net]